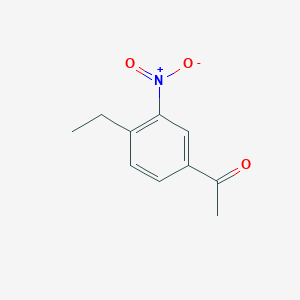

1-(4-Ethyl-3-nitrophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethyl-3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-8-4-5-9(7(2)12)6-10(8)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCVUYSKKYLQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629212 | |

| Record name | 1-(4-Ethyl-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103203-47-0 | |

| Record name | 1-(4-Ethyl-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Ethyl-3-nitrophenyl)ethanone (CAS: 103203-47-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and potential applications of 1-(4-Ethyl-3-nitrophenyl)ethanone, CAS number 103203-47-0. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed protocols and expert insights into the handling and utilization of this compound.

Introduction

This compound is a substituted nitroaromatic ketone of growing interest within the scientific community. Its unique molecular architecture, featuring an acetyl group and a nitro group on an ethyl-substituted benzene ring, presents a versatile scaffold for the synthesis of novel chemical entities. The presence of the nitro group, a well-known pharmacophore and synthetic intermediate, suggests potential applications in drug discovery and development. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for its further investigation and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 103203-47-0 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCC1=C(C=C(C=C1)C(=O)C)[O-] | [1] |

| XLogP3-AA | 2.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 193.0739 g/mol | [1] |

Chemical Structure:

Caption: 2D Structure of this compound

Synthesis

The synthesis of this compound is most practicably achieved through the electrophilic nitration of 4'-ethylacetophenone. The ethyl and acetyl groups are ortho-, para-directing; however, the steric hindrance from the ethyl group favors nitration at the position ortho to the acetyl group and meta to the ethyl group.

Reaction Scheme:

Caption: Synthesis of this compound via nitration.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the nitration of substituted acetophenones.

Materials:

-

4'-Ethylacetophenone

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 4'-ethylacetophenone to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 4'-ethylacetophenone in sulfuric acid, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Spectral Analysis

Spectral data is crucial for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound.[1] Key expected signals would include those for the carbonyl carbon, the aromatic carbons (with shifts influenced by the electron-withdrawing nitro and acetyl groups and the electron-donating ethyl group), and the aliphatic carbons of the ethyl and acetyl groups.

Infrared (IR) Spectroscopy

-

FTIR: An FTIR spectrum is available on PubChem.[1] Characteristic absorption bands are expected for:

-

C=O stretch of the ketone (around 1680-1700 cm⁻¹)

-

Asymmetric and symmetric NO₂ stretches (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively)

-

Aromatic C-H and C=C stretches

-

Raman Spectroscopy

-

A Raman spectrum is also available in the PubChem database.[1] This technique can provide complementary vibrational information to IR spectroscopy, particularly for the symmetric nitro stretch and skeletal vibrations of the aromatic ring.

| Spectroscopic Data | Source |

| ¹³C NMR | Wiley-VCH GmbH[1] |

| FTIR | Bio-Rad Laboratories, Inc. / Sigma-Aldrich Company Llc[1] |

| Raman | Bio-Rad Laboratories, Inc. / Sigma-Aldrich Company Llc[1] |

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various pharmacologically active molecules. The nitroaromatic group is a key feature in several antibacterial, antifungal, and antiparasitic drugs. Furthermore, this compound is mentioned in a patent, suggesting its potential utility as an intermediate in the synthesis of more complex molecules with therapeutic applications. Further investigation into the patent landscape is warranted to fully elucidate its role in this context.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. However, based on the known hazards of related nitroaromatic and ketone compounds, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.

-

Toxicity: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Handle with care and avoid exposure.

Conclusion

This compound is a valuable chemical intermediate with potential for applications in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and an outline of its spectral characteristics. The information presented herein should serve as a solid starting point for researchers and drug development professionals interested in exploring the potential of this compound. Further research is encouraged to fully characterize its biological activity and to develop novel applications.

References

-

PubChem. (n.d.). 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Profile of 1-(4-Ethyl-3-nitrophenyl)ethanone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(4-Ethyl-3-nitrophenyl)ethanone, a substituted nitroaromatic ketone of interest to researchers in medicinal chemistry and materials science. A comprehensive understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and elucidation of its chemical behavior. This document will detail the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this molecule.

Molecular Structure and Overview

This compound possesses a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol .[1] The structural framework, consisting of a 1,2,4-trisubstituted benzene ring bearing an ethyl, a nitro, and an acetyl group, gives rise to a distinct and interpretable spectroscopic signature. Understanding the interplay of these functional groups is key to deciphering the spectral data.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The deshielding effect of the aromatic ring, the acetyl group, and the nitro group significantly influences the chemical shifts of the aromatic protons.

Experimental Protocol:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer.

Data Interpretation:

| Predicted Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H (Aromatic, ortho to acetyl) | 8.2 - 8.0 | d | 1H |

| H (Aromatic, ortho to nitro) | 8.0 - 7.8 | d | 1H |

| H (Aromatic, meta to acetyl and nitro) | 7.6 - 7.4 | t | 1H |

| -CH₂- (Ethyl group) | 2.8 - 2.6 | q | 2H |

| -CH₃ (Acetyl group) | 2.6 - 2.4 | s | 3H |

| -CH₃ (Ethyl group) | 1.4 - 1.2 | t | 3H |

Note: These are predicted values and may differ from experimental results.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is acquired on a 100 MHz NMR spectrometer using the same sample prepared for ¹H NMR analysis.

Data Interpretation:

The presence of the carbonyl carbon of the acetyl group is expected to appear significantly downfield. The aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the attached substituents.

| Predicted Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Acetyl group) | 198 - 195 |

| C (Aromatic, attached to acetyl) | 138 - 135 |

| C (Aromatic, attached to nitro) | 150 - 147 |

| C (Aromatic, attached to ethyl) | 145 - 142 |

| CH (Aromatic) | 135 - 120 |

| -CH₂- (Ethyl group) | 30 - 25 |

| -CH₃ (Acetyl group) | 28 - 24 |

| -CH₃ (Ethyl group) | 16 - 12 |

Note: These are predicted values and may differ from experimental results.

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol:

The IR spectrum is recorded on a Bruker Tensor 27 FT-IR spectrometer.[1] A thin film of the neat compound is placed between two potassium bromide (KBr) plates for analysis.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ketone, the nitro group, and the aromatic ring.

| Vibrational Mode | **Expected Absorption (cm⁻¹) ** |

| C=O Stretch (Ketone) | 1700 - 1680 |

| NO₂ Asymmetric Stretch | 1550 - 1510 |

| NO₂ Symmetric Stretch | 1360 - 1320 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a quadrupole mass analyzer. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam.

Data Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (193.20 g/mol ).[1] The fragmentation pattern will be influenced by the presence of the functional groups.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 193

-

Loss of methyl radical (-CH₃): [M - 15]⁺, m/z = 178. This is a common fragmentation for acetyl groups.

-

Loss of acetyl radical (-COCH₃): [M - 43]⁺, m/z = 150.

-

Loss of nitro group (-NO₂): [M - 46]⁺, m/z = 147.

-

Loss of ethyl radical (-C₂H₅): [M - 29]⁺, m/z = 164.

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted spectral data, based on established chemical principles, offers a reliable framework for the identification and analysis of this compound in various research and development settings. Experimental verification of these predicted values is essential for definitive structural confirmation.

References

[1] PubChem. 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. [Link] [Accessed: Jan 22, 2026].

Sources

Substituted Nitrophenyl Ethanones: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of substituted nitrophenyl ethanones, a class of organic compounds demonstrating significant potential across diverse therapeutic areas. We will delve into the synthetic versatility, the spectrum of biological activities, and the underlying mechanisms of action that make these molecules compelling candidates for drug discovery and development. This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental designs and the structure-activity relationships that guide future research.

The Chemical Core: Understanding the Nitrophenyl Ethanone Scaffold

The nitrophenyl ethanone framework consists of a phenyl ring substituted with a nitro group (NO₂) and an ethanone (acetyl) group. This seemingly simple arrangement is a hotbed of chemical reactivity and biological potential. The nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore and, concurrently, a potential toxicophore, whose effects are often mediated through redox cycling.[1][2] The ethanone side chain, with its carbonyl group and acidic α-protons, provides a reactive handle for a multitude of synthetic transformations, allowing for the creation of vast and diverse chemical libraries.[3] The interplay between the substitution pattern on the phenyl ring, the position of the nitro group, and modifications to the ethanone moiety dictates the compound's ultimate biological profile.

Synthetic Strategies: Building the Molecular Toolkit

The synthesis of nitrophenyl ethanone derivatives is typically achieved through two primary routes: the direct nitration of a substituted acetophenone or the functionalization of a pre-nitrated aromatic precursor.[3] The choice of strategy depends on the desired substitution pattern and the stability of existing functional groups to nitrating conditions.

Visualizing the Synthetic Workflow

The journey from a conceptual molecule to a biologically validated lead compound follows a structured, iterative process.

Sources

An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-(4-Ethyl-3-nitrophenyl)ethanone

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 1-(4-Ethyl-3-nitrophenyl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. The strategic positioning of the nitro group, influenced by the electronic effects of the adjacent ethyl and acetyl substituents, dictates its chemical behavior and offers a versatile handle for molecular elaboration. This document delves into the core transformations of the nitro group, including its reduction to an amine and its role in nucleophilic aromatic substitution, providing detailed mechanistic insights and field-proven experimental protocols.

Introduction: The Strategic Importance of the Nitro Group

Nitroaromatic compounds are fundamental building blocks in organic synthesis, serving as precursors to a vast array of functional groups.[1][2] The nitro group's strong electron-withdrawing nature, through both inductive and resonance effects, significantly influences the reactivity of the aromatic ring.[1][3][4] In the context of this compound, the interplay between the nitro group and the other substituents—the activating ethyl group and the deactivating, meta-directing acetyl group—creates a unique chemical environment that can be exploited for selective chemical transformations.[5][6] Understanding and controlling the reactivity of this nitro group is paramount for its effective utilization in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development.[2]

Electronic Landscape and its Influence on Reactivity

The reactivity of the nitro group in this compound is a direct consequence of the electronic distribution within the aromatic ring.

-

Nitro Group (-NO₂): A potent electron-withdrawing group, it deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.[3][4][7]

-

Acetyl Group (-COCH₃): This is also an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position.[6]

-

Ethyl Group (-CH₂CH₃): An electron-donating group that activates the ring towards electrophilic substitution, primarily at the ortho and para positions.[5][6]

The combined influence of these groups makes the positions ortho and para to the nitro group electron-deficient and thus susceptible to nucleophilic attack. Conversely, the positions ortho and para to the ethyl group are more electron-rich. This electronic dichotomy is the cornerstone of the molecule's reactivity.

Core Transformation: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is one of the most fundamental and crucial transformations in the synthetic utility of this compound. The resulting 1-(3-Amino-4-ethylphenyl)ethanone is a versatile intermediate for the construction of a wide range of heterocyclic and other complex molecular scaffolds. Various methods are available for this reduction, each with distinct advantages concerning chemoselectivity, cost, and environmental impact.[8][9]

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean reaction profile and high yields.[8][10]

-

Mechanism: The reaction proceeds via the adsorption of the nitroarene and hydrogen onto the surface of a metal catalyst. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.[11][12]

-

Catalyst Selection:

-

Palladium on Carbon (Pd/C): A highly efficient and common choice for nitro group reduction.[8] However, it can also reduce other functional groups, such as alkenes and alkynes, and may cause dehalogenation.

-

Raney Nickel (Raney-Ni): A cost-effective alternative to palladium, often used when dehalogenation is a concern.[8][13] It is, however, pyrophoric and requires careful handling.

-

Platinum(IV) Oxide (PtO₂): A powerful catalyst that can be used under milder conditions.[14]

-

Experimental Protocol: Catalytic Hydrogenation using 10% Pd/C

Objective: To reduce the nitro group of this compound to yield 1-(3-Amino-4-ethylphenyl)ethanone.

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a minimal amount of methanol or ethanol.

-

Carefully add 10% Pd/C (typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas (N₂ or Ar) to remove air.

-

Introduce hydrogen gas, either from a balloon or a pressurized source, to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Metal-Acid Reductions

The use of metals in acidic media is a classical and robust method for nitro group reduction.[9]

-

Tin(II) Chloride (SnCl₂): A mild and often chemoselective reducing agent for nitro groups in the presence of other reducible functionalities.[8][15] The reaction mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with protonation steps leading to the final amine product.[15][16][17]

-

Iron (Fe) in Acetic Acid: A cost-effective and environmentally benign option.[8]

-

Zinc (Zn) in Acidic Media: Another effective method for this transformation.[8]

Experimental Protocol: Reduction using Tin(II) Chloride

Objective: To selectively reduce the nitro group of this compound.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add Tin(II) chloride dihydrate (typically 3-5 eq).

-

Slowly add concentrated hydrochloric acid with stirring. An exothermic reaction may occur.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is basic. Tin salts will precipitate.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product as needed.

Hydride Reductions

While powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce nitro groups, they often lead to azo compounds with aromatic nitro substrates and lack chemoselectivity.[8][9] Sodium borohydride (NaBH₄) on its own is generally not effective for the reduction of nitroarenes.[18][19] However, its reactivity can be enhanced by the addition of transition metal salts.

-

NaBH₄/Transition Metal Systems: Combinations such as NaBH₄/NiCl₂·6H₂O or NaBH₄-FeCl₂ have been shown to be effective for the reduction of nitroarenes.[19][20] These systems are often milder and can offer better selectivity compared to traditional metal-acid reductions.[20][21]

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.[7][22][23] While this compound does not have a conventional leaving group like a halide, under certain conditions, the nitro group itself can be displaced by a strong nucleophile. This is a more advanced and less common transformation compared to reduction.

-

Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[24][25] In the subsequent step, the nitro group departs as a nitrite ion, and the aromaticity of the ring is restored.[7] The stability of the Meisenheimer complex is crucial and is enhanced by the presence of electron-withdrawing groups.[24][25]

-

Requirements for SNAr:

-

A strongly electron-deficient aromatic ring.

-

A strong nucleophile.

-

The presence of a good leaving group (in this case, the nitro group).

-

Recent advances have demonstrated that palladium-catalyzed cross-coupling reactions can utilize nitroarenes as electrophiles, proceeding via an oxidative addition of the Ar-NO₂ bond.[26] This opens up new avenues for the functionalization of nitroaromatic compounds beyond traditional SNAr reactions.

Data Summary

| Reaction Type | Reagents | Key Advantages | Potential Drawbacks |

| Catalytic Hydrogenation | H₂, Pd/C | Clean, high yield | Potential for over-reduction, catalyst cost |

| H₂, Raney-Ni | Cost-effective, good for halogenated substrates | Pyrophoric, requires careful handling | |

| Metal-Acid Reduction | SnCl₂, HCl | Mild, chemoselective | Stoichiometric tin waste |

| Fe, AcOH | Inexpensive, environmentally friendly | Can require harsh acidic conditions | |

| Hydride Reduction | NaBH₄/NiCl₂ | Mild conditions, good selectivity | Requires careful control of stoichiometry |

| SNAr | Strong Nucleophile | Direct functionalization | Requires harsh conditions, less common |

Visualizing Reaction Pathways

Reduction of the Nitro Group

Caption: Generalized pathway for the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: The addition-elimination mechanism of SNAr.

Conclusion

The nitro group in this compound is a highly versatile functional group that serves as a linchpin for a variety of synthetic transformations. Its reactivity, governed by the electronic interplay with the adjacent ethyl and acetyl substituents, can be precisely controlled to achieve desired chemical outcomes. The reduction of the nitro group to an amine is a robust and reliable transformation, providing access to key building blocks for pharmaceutical synthesis. While less common, nucleophilic aromatic substitution offers a direct route for further functionalization. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the synthetic potential of this important molecule.

References

-

Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. [Link]

-

Stemmler, R. T., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2534–2538. [Link]

-

Cai, K. Y., & Zhou, Y. M. (2015). Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. Bulletin of Chemical Reaction Engineering & Catalysis, 10(3), 275-280. [Link]

-

Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. (n.d.). E-Journal of Chemistry. [Link]

-

Sn2+ reduction. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update. Catalysis Science & Technology, 1(1), 7-19. [Link]

-

Ono, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3655. [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

-

Nitroaromatic Reduction w/Sn. (2011). Sciencemadness.org. [Link]

-

General scheme for the catalytic hydrogenation of nitroarene. (n.d.). ResearchGate. [Link]

-

Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (2018). Dalton Transactions. [Link]

-

Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu2O/CuO heterojunctions. (2023). RSC Publishing. [Link]

-

Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians. [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2021). MDPI. [Link]

-

Transformative Reactions in Nitroarene Chemistry. (2025). J. Yamaguchi Group. [Link]

-

1-(4-Ethyl-3-nitrophenyl)ethan-1-one. (n.d.). PubChem. [Link]

-

Cross-Coupling Reactions of Nitroarenes. (2021). Accounts of Chemical Research. [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]

-

Why is ethylbenzene more easily nitrated than benzene?. (2019). Quora. [Link]

-

Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. [Link]

-

Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

-

1-(4-Methoxy-3-nitrophenyl)ethanone. (n.d.). PubChem. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Lumen Learning. [Link]

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (n.d.). Academia.edu. [Link]

-

1-(4-nitrophenyl)ethanone. (2025). ChemSynthesis. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

- Preparation method of 1-ethyl-3-nitrobenzene. (n.d.).

-

Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

-

Nitrobenzene - I effect - M effect Co exist. (2021). Reddit. [Link]

-

Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. (2015). ResearchGate. [Link]

-

Reactivity of Methyl and Nitro Benzene. (n.d.). Scribd. [Link]

-

Nitro Compounds. (2021). Chemistry LibreTexts. [Link]

-

1-(4-Bromo-3-nitrophenyl)ethan-1-one. (n.d.). PubChem. [Link]

-

1-(4-Nitrophenyl)ethanone - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

-

Ethanone, 1-(4-ethylphenyl)-. (n.d.). NIST WebBook. [Link]

-

Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. (n.d.). NIST WebBook. [Link]

Sources

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. scribd.com [scribd.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 15. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 16. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 18. jsynthchem.com [jsynthchem.com]

- 19. asianpubs.org [asianpubs.org]

- 20. d-nb.info [d-nb.info]

- 21. Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu 2 O/CuO heterojunctions - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01670F [pubs.rsc.org]

- 22. jyamaguchi-lab.com [jyamaguchi-lab.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 25. m.youtube.com [m.youtube.com]

- 26. pubs.acs.org [pubs.acs.org]

electrophilic and nucleophilic sites of 1-(4-Ethyl-3-nitrophenyl)ethanone

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(4-Ethyl-3-nitrophenyl)ethanone

Introduction

This compound, a substituted aromatic ketone, presents a fascinating case study in molecular reactivity. Its structure, featuring a benzene ring functionalized with an ethyl, a nitro, and an acetyl group, creates a complex electronic landscape. For researchers, scientists, and professionals in drug development, a thorough understanding of this landscape is paramount. The precise locations of electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule dictate its interaction with other reagents, forming the basis for its role as a synthetic intermediate in the creation of more complex chemical entities. This guide provides an in-depth analysis of the electronic properties of this compound, elucidating the causality behind its reactivity and offering predictive insights for its application in chemical synthesis.

Molecular Architecture and Electronic Tug-of-War

The reactivity of this compound is not governed by a single functional group but by the synergistic and antagonistic electronic effects of its three substituents. Each group pulls or pushes electron density through inductive and resonance effects, ultimately defining the molecule's character.[1][2]

| Substituent | Position | Inductive Effect (-I/+I) | Resonance Effect (-M/+M) | Overall Effect on Ring |

| Acetyl Group (-COCH₃) | C1 | -I (Strong) | -M (Strong) | Strongly Deactivating |

| Nitro Group (-NO₂) | C3 | -I (Strong) | -M (Strong) | Strongly Deactivating |

| Ethyl Group (-C₂H₅) | C4 | +I (Weak) | N/A (Hyperconjugation) | Weakly Activating |

The acetyl and nitro groups are potent electron-withdrawing groups (EWGs).[2] They pull electron density away from the aromatic ring, making it electron-deficient.[3][4] Conversely, the ethyl group is an electron-donating group (EDG) that pushes electron density into the ring via an inductive effect.[5][6] This electronic "tug-of-war" establishes distinct reactive zones across the molecule.

Caption: Molecular structure and key reactive sites.

Dissection of Electrophilic (Electron-Poor) Sites

Electrophiles are electron acceptors, prone to attack by nucleophiles. In this compound, several sites exhibit significant electrophilic character.

The Carbonyl Carbon: The Premier Electrophilic Hub

The carbon atom of the acetyl group's carbonyl (C=O) is the molecule's most prominent electrophilic center. This is due to two reinforcing factors:

-

Inductive Effect: The highly electronegative oxygen atom pulls electron density away from the carbon through the sigma bond.[7]

-

Resonance Effect: The pi electrons of the C=O bond are delocalized onto the oxygen atom, creating a resonance structure with a full positive charge on the carbon.

This pronounced electron deficiency makes the carbonyl carbon highly susceptible to nucleophilic addition reactions.[8][9] The presence of the electron-withdrawing nitro and acetyl groups on the benzene ring further enhances the electrophilicity of this carbon compared to unsubstituted acetophenone.[10]

The Aromatic Ring: A Target for Nucleophilic Aromatic Substitution (SNAr)

Typically, benzene rings are electron-rich and react with electrophiles. However, the powerful deactivating effects of the nitro and acetyl groups withdraw so much electron density that the ring itself becomes electrophilic.[11] This electron deficiency is most pronounced at the positions ortho and para to the electron-withdrawing groups.[1][2]

This inversion of reactivity makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) , a reaction class rare for typical benzene derivatives but facilitated by strong EWGs.[11][12] Nucleophiles can attack the ring, particularly at the carbons bearing a potential leaving group or at positions activated by the nitro group.[12][13][14]

Caption: Resonance effects leading to an electrophilic ring.

Identification of Nucleophilic (Electron-Rich) Sites

Nucleophiles are electron donors. While the molecule is predominantly electrophilic, it possesses specific sites that can initiate an attack on an electrophile.

The Carbonyl Oxygen

The oxygen atom of the acetyl group possesses lone pairs of electrons, making it a Lewis base and a weak nucleophile. It is readily protonated under acidic conditions, which serves to further activate the carbonyl carbon toward nucleophilic attack.[7]

The α-Hydrogens: Acidity and Enolate Formation

The hydrogens on the methyl group adjacent to the carbonyl (the α-hydrogens) are acidic.[8][15] The strong electron-withdrawing effect of the carbonyl group stabilizes the conjugate base (an enolate) that forms upon deprotonation.[8]

This enolate is a potent carbon-based nucleophile. Its formation is the cornerstone of reactions like the aldol condensation, allowing for the formation of new carbon-carbon bonds at the α-position.[15]

Predictive Reactivity and Experimental Protocols

The electronic map of this compound allows for the prediction of its behavior in various chemical reactions.

Workflow: Nucleophilic Attack at the Carbonyl Carbon

A classic demonstration of the carbonyl carbon's electrophilicity is its reduction to a secondary alcohol using a hydride reagent like sodium borohydride (NaBH₄).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www1.lasalle.edu [www1.lasalle.edu]

- 3. quora.com [quora.com]

- 4. Khan Academy [khanacademy.org]

- 5. quora.com [quora.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ncert.nic.in [ncert.nic.in]

- 9. scribd.com [scribd.com]

- 10. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitro compound - Wikipedia [en.wikipedia.org]

- 12. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Carbonyl Reactivity [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Solubility of 1-(4-Ethyl-3-nitrophenyl)ethanone in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(4-Ethyl-3-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is paramount for its effective handling, purification, and application in research and development, particularly within the pharmaceutical and chemical industries. This document synthesizes theoretical principles with practical, field-proven insights to offer a robust understanding of its behavior in a range of common organic solvents. While direct experimental solubility data for this specific molecule is not extensively published, this guide leverages data from closely related analogues and fundamental physicochemical principles to provide reliable predictions and methodologies.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of a compound is a critical physical property that dictates its utility in a multitude of chemical processes. For a molecule like this compound, which serves as a building block in the synthesis of more complex molecules, knowledge of its solubility profile is essential for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for optimal reaction rates.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and formulation strategies.

-

Process Safety and Efficiency: Proper solvent selection, guided by solubility data, can prevent precipitation issues, improve yield, and ensure safer handling.

This guide will delve into the molecular characteristics of this compound and how they govern its interactions with various organic solvents.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 193.20 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

The structure of this compound features a substituted aromatic ring, a ketone group, and a nitro group. The ethyl group at the 4-position and the acetyl group contribute to its nonpolar character. Conversely, the nitro group and the carbonyl oxygen of the ketone are highly polar and can act as hydrogen bond acceptors.[1] The XLogP3-AA value of 2.2 indicates a moderate level of lipophilicity, suggesting that it will favor organic solvents over water. The absence of hydrogen bond donors is a crucial feature, as it limits its ability to form strong hydrogen bonds with protic solvents.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's polarity.[2] Aromatic nitro compounds generally exhibit high dipole moments, which contributes to their solubility in polar aprotic solvents.[3]

Predicted Solubility Profile in Common Organic Solvents

Based on these findings and the structural similarities, the predicted order of solubility for this compound is as follows:

Acetone > Acetonitrile > Ethyl Acetate > Toluene > Methanol > Ethanol > n-Propanol > Isopropanol > Cyclohexane

This predicted trend can be rationalized by considering the interplay of intermolecular forces:

-

High Solubility in Polar Aprotic Solvents: Acetone, acetonitrile, and ethyl acetate are excellent solvents for this compound. This is attributed to strong dipole-dipole interactions between the polar nitro and ketone groups of the solute and the polar functionalities of these solvents.

-

Moderate Solubility in Aromatic and Halogenated Solvents: Toluene is predicted to be a reasonably good solvent due to π-π stacking interactions between its aromatic ring and the phenyl ring of the solute. The overall moderate polarity of toluene also aligns well with the solute's lipophilicity.

-

Lower Solubility in Alcohols (Protic Solvents): While methanol and ethanol are polar, their strong hydrogen-bonding networks are only partially disrupted by the solute, which can only act as a hydrogen bond acceptor. The solubility is expected to decrease with increasing alkyl chain length of the alcohol (methanol > ethanol > propanol) due to the decreasing polarity of the solvent.

-

Poor Solubility in Nonpolar Aliphatic Solvents: Cyclohexane, a nonpolar solvent, is predicted to be a very poor solvent for this compound. The energy required to overcome the cohesive forces of the polar solute is not compensated by the weak van der Waals forces that would be established with cyclohexane.

The additional ethyl group in this compound, compared to its nitrophenyl ethanone analogues, will slightly increase its lipophilicity. This may lead to a marginal increase in solubility in less polar solvents like toluene and a slight decrease in the most polar solvents like acetonitrile and methanol, but the overall trend is expected to hold.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, experimental determination is essential. The isothermal saturation method is a robust and widely accepted technique.[4][5]

Isothermal Saturation Method Workflow

Caption: Workflow for the Isothermal Saturation Method.

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of this compound to a known mass of the chosen organic solvent in a jacketed glass vessel.

-

The vessel should be equipped with a magnetic stirrer and connected to a circulating water bath to maintain a constant temperature.

-

-

Equilibration:

-

Stir the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

After the stirring is stopped, allow the solution to stand for at least 2-4 hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a filter (e.g., 0.45 µm) to prevent any solid particles from being transferred.

-

Weigh the syringe containing the saturated solution to determine the mass of the solution.

-

Transfer the solution to a pre-weighed vial.

-

Evaporate the solvent under vacuum at a controlled temperature until a constant weight of the solid residue is achieved.

-

The mass of the dissolved solute is determined by the difference in the weight of the vial before and after solvent evaporation.

-

-

Calculation:

-

The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ is the mass of the solute

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Causality Behind Experimental Choices

-

Why Isothermal Conditions? Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate data.

-

Why Excess Solute? The presence of excess solid ensures that the solution remains saturated at the given temperature, which is the definition of equilibrium solubility.

-

Why a Syringe Filter? Any undissolved solid particles in the analyzed sample will lead to an overestimation of the solubility. The filter ensures that only the dissolved solute is measured.

-

Why Gravimetric Analysis? Determining the mass of the solute and solvent is a direct and highly accurate method for quantifying solubility, minimizing the potential errors associated with volumetric measurements, which can be affected by temperature.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. Based on its physicochemical properties and data from analogous compounds, a clear, predictable solubility pattern emerges. It is expected to be highly soluble in polar aprotic solvents, moderately soluble in aromatic solvents, and sparingly soluble in alcohols and nonpolar aliphatic solvents. For researchers and drug development professionals, this predictive understanding, coupled with the provided robust experimental protocol, offers a solid foundation for efficient process development, purification, and formulation activities involving this important chemical intermediate.

References

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]]

-

Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]3]

-

Master Organic Chemistry. (2010, October 6). Functional Groups in Organic Chemistry. Retrieved from [Link]2]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5357876, 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. Retrieved from [Link]1]

-

Zhang, C., Wang, Z., & Li, R. (2018). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 63(8), 2844–2854. [Link]4][5]

Sources

An In-depth Technical Guide to the Theoretical Computational Study of 1-(4-Ethyl-3-nitrophenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging the Gap Between Molecular Structure and Function

In the modern era of molecular sciences, the ability to predict and understand the behavior of a chemical entity at the atomic level is paramount to accelerating innovation, particularly in the fields of drug discovery and materials science. This guide is dedicated to a comprehensive theoretical exploration of 1-(4-Ethyl-3-nitrophenyl)ethanone , a molecule of interest due to its chemical motifs—a substituted nitrophenyl ring and a ketone group—that are prevalent in pharmacologically active compounds and functional materials.

While experimental data on this specific molecule is not extensively available in the public domain, this document serves as a rigorous, step-by-step roadmap for conducting a thorough in silico investigation. As your virtual Senior Application Scientist, I will not merely list computational procedures; I will elucidate the scientific reasoning behind each methodological choice, grounding our theoretical framework in the established principles of computational chemistry. This guide is designed to be a self-validating system of protocols, empowering researchers to generate robust, reliable, and insightful computational data that can drive subsequent experimental validation and application.

Introduction: The Scientific Case for Studying this compound

This compound, with the molecular formula C₁₀H₁₁NO₃, belongs to the class of aromatic nitro compounds.[1] The presence of the nitro group (—NO₂), a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it a key functional group in various applications.[1] Aromatic nitro compounds are known to be crucial intermediates in the synthesis of pharmaceuticals, dyes, and explosives.[2] Furthermore, the study of such molecules is of significant interest in understanding structure-activity relationships (SAR), particularly in the context of toxicology and drug design.[3]

Computational chemistry provides a powerful lens through which to examine molecules like this compound. It allows us to predict a wide array of properties before a compound is ever synthesized in a lab, thereby saving significant time and resources.[4] This in silico approach is a cornerstone of modern drug discovery, aiding in the identification and optimization of lead compounds.[5]

This guide will detail the theoretical framework and practical protocols for a comprehensive computational study of this compound. We will explore its structural, electronic, and spectroscopic properties, and investigate its potential as a pharmacologically active agent.

Molecular Profile

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 193.20 g/mol | PubChem[1] |

| CAS Number | 103203-47-0 | PubChem[1] |

Theoretical Framework and Computational Methodology

Our investigation will be built upon a foundation of Density Functional Theory (DFT), a robust and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems.[6] DFT calculations, particularly with hybrid functionals like B3LYP, offer a favorable balance between computational cost and accuracy for organic molecules.[6] All quantum chemical calculations will be performed using the Gaussian software package , a versatile and powerful tool for computational chemistry.[7][8][9][10]

Computational Workflow Overview

The following diagram illustrates the interconnected stages of our proposed computational study.

Caption: A flowchart of the proposed theoretical computational study of this compound.

Detailed Protocols

2.2.1. Geometry Optimization and Frequency Analysis

Rationale: The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, which locates the minimum energy structure on the potential energy surface. A subsequent frequency calculation is essential to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy and predicted vibrational spectra.

Protocol:

-

Molecule Construction: Build the 3D structure of this compound using a molecular editor such as GaussView.

-

Input File Preparation: Create an input file for Gaussian with the following specifications:

-

Method: B3LYP hybrid functional. This functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p). This is a triple-zeta basis set with diffuse and polarization functions, which is necessary for accurately describing the electronic structure of a molecule with heteroatoms and potential for delocalization.

-

Keywords: Opt Freq. This combination requests a geometry optimization followed by a frequency calculation at the same level of theory.

-

Solvation: To model a more realistic environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used (e.g., SCRF=(PCM,Solvent=Water)).

-

-

Execution and Analysis: Run the calculation using Gaussian. Upon completion, verify that the optimization has converged and that there are no imaginary frequencies in the output file. The optimized Cartesian coordinates will be used for all subsequent calculations.

2.2.2. Electronic Properties Analysis

Rationale: Understanding the electronic properties of a molecule is key to predicting its reactivity and potential interactions. We will focus on the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

MEP (Molecular Electrostatic Potential): The MEP is a map of the electrostatic potential on the electron density surface. It is invaluable for identifying the electrophilic and nucleophilic sites of a molecule, which are crucial for understanding intermolecular interactions.

Protocol:

-

Input File Preparation: Using the optimized geometry from the previous step, create a new Gaussian input file. The same level of theory (B3LYP/6-311++G(d,p)) should be used for consistency.

-

Keywords: Include the keyword Pop=Full to obtain detailed population analysis and molecular orbital information. To generate the MEP, include IOp(6/33=2,6/42=2).

-

Visualization: Visualize the HOMO, LUMO, and MEP surfaces using a program like GaussView. This will provide a qualitative understanding of the molecule's electronic structure.

2.2.3. Spectroscopic Simulations

Rationale: Predicting the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra allows for direct comparison with experimental data, serving as a powerful validation of the computational model.

Protocol:

-

IR and Raman: The vibrational frequencies and intensities are obtained from the frequency calculation performed during the geometry optimization step. The output can be visualized to generate a theoretical spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, as the harmonic approximation used in the calculations tends to overestimate vibrational frequencies.

-

NMR:

-

Input File Preparation: Create a new Gaussian input file using the optimized geometry.

-

Method: Use the Gauge-Independent Atomic Orbital (GIAO) method, which is a reliable approach for calculating NMR chemical shifts.[11]

-

Keywords: NMR=GIAO.

-

Referencing: The calculated absolute shielding values must be converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). This requires a separate GIAO calculation on TMS at the same level of theory.

-

Chemical Shift (δ): δ = σ(TMS) - σ(sample)

-

Molecular Dynamics (MD) Simulation

Rationale: While DFT provides a static picture of the molecule at its energy minimum, MD simulations allow us to explore its dynamic behavior in a more realistic, solvated environment. This is particularly important for understanding conformational flexibility and solvent interactions, which are critical in biological systems.

Protocol:

-

System Setup:

-

Place the optimized structure of this compound in the center of a periodic box.

-

Solvate the box with an explicit solvent, such as the TIP3P water model.

-

Add counter-ions if necessary to neutralize the system.

-

-

Force Field Parametrization: Assign a suitable force field to the molecule, such as the General Amber Force Field (GAFF), which is designed for small organic molecules.

-

Simulation Steps:

-

Minimization: Energy minimize the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure (NPT ensemble).

-

Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the molecule.

-

-

Analysis: Analyze the trajectory to understand the molecule's conformational preferences, interactions with solvent molecules, and root-mean-square deviation (RMSD) to assess structural stability.

Anticipated Results and Their Interpretation

This section outlines the expected outcomes from the proposed computational studies and how they would be interpreted to provide a comprehensive understanding of this compound.

Structural and Electronic Properties

The geometry optimization is expected to yield a stable, low-energy conformation of the molecule. The analysis of bond lengths and angles will provide a quantitative description of its 3D structure. The electronic properties will likely reveal the influence of the electron-withdrawing nitro group on the aromatic ring.

| Calculated Property | Expected Value/Observation | Significance |

| Optimized Geometry | Non-planar due to the ethyl and acetyl groups. | Provides the foundational 3D structure for all other calculations. |

| HOMO-LUMO Gap | A relatively small gap is anticipated due to the conjugated system. | Indicates the molecule's potential for electronic transitions and reactivity. |

| MEP Surface | Negative potential around the nitro and carbonyl oxygen atoms; positive potential on the aromatic protons. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) regions, crucial for predicting intermolecular interactions. |

Simulated Spectra

The simulated IR, Raman, and NMR spectra will provide a "fingerprint" of the molecule that can be used for its identification and characterization.

| Spectrum | Key Expected Features | Application |

| IR Spectrum | Strong absorption bands corresponding to the C=O stretch of the ketone and the N-O stretches of the nitro group. | Can be compared with experimental IR spectra for structural validation. |

| Raman Spectrum | Complementary vibrational modes to the IR spectrum, particularly for the aromatic ring vibrations. | Provides additional structural information. |

| ¹H and ¹³C NMR | Distinct chemical shifts for the aromatic protons and carbons, influenced by the electronic effects of the substituents. | Crucial for detailed structural elucidation and can be compared with experimental NMR data. |

Potential Applications in Drug Discovery

The structural and electronic information gleaned from these computational studies can be leveraged to explore the potential of this compound as a lead compound in drug discovery.

Quantitative Structure-Activity Relationship (QSAR)

Rationale: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12][13] The electronic descriptors calculated for this compound can serve as valuable inputs for QSAR models, particularly for predicting properties like toxicity or receptor binding affinity.[3][14]

Workflow:

-

Data Collection: Gather a dataset of structurally similar nitroaromatic compounds with known biological activity (e.g., toxicity data).

-

Descriptor Calculation: Calculate a range of quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges) for all compounds in the dataset, including our title molecule.

-

Model Building: Use statistical methods, such as multiple linear regression, to build a QSAR model that correlates the descriptors with the observed activity.

-

Prediction: Use the validated QSAR model to predict the activity of this compound.

Pharmacophore Modeling and Virtual Screening

Rationale: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.[15] Given that many kinase inhibitors possess a substituted aromatic core, we can hypothesize that this compound could serve as a scaffold for designing such inhibitors.

Workflow Diagram:

Caption: A workflow for pharmacophore modeling and virtual screening to identify potential kinase inhibitors.

Protocol:

-

Target Selection: Identify a kinase of interest that is a relevant target for drug discovery.

-

Pharmacophore Model Generation: Based on the structures of known inhibitors of the selected kinase, generate a 3D pharmacophore model that defines the key interaction features.

-

Virtual Screening: Screen a large database of compounds, including the conformationally sampled structures of this compound from the MD simulation, against the pharmacophore model.

-

Hit Identification: Compounds that fit the pharmacophore model are identified as potential "hits" for further investigation, such as molecular docking studies and, eventually, experimental validation.

Conclusion and Future Directions

This technical guide has laid out a comprehensive and scientifically rigorous framework for the theoretical computational study of this compound. By following these protocols, researchers can generate a wealth of data on the structural, electronic, and dynamic properties of this molecule. The insights gained from these studies will not only provide a fundamental understanding of this specific chemical entity but will also serve as a valuable starting point for its potential application in drug discovery and materials science.

The ultimate goal of computational chemistry is to guide and accelerate experimental research. Therefore, the findings from this theoretical work should be used to design and prioritize future experimental studies, including the synthesis of the compound, its spectroscopic characterization, and its evaluation in relevant biological assays. This synergistic interplay between theory and experiment is the hallmark of modern molecular science and holds the key to future discoveries.

References

-

Global Center for Pharmaceutical Industry. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development. [Link]

-

SteerOn Research. The Role of Computational Chemistry in Accelerating Drug Discovery. 2025. [Link]

-

Wikipedia. Gaussian (software). [Link]

-

National Center for Biotechnology Information. 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. PubChem. [Link]

-

The Indispensable Role of Computational Chemists in Drug Development. 2024. [Link]

-

Zhang Y, et al. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Int J Mol Sci. 2021;22(16):8557. [Link]

-

Sumble. What is Gaussian? Competitors, Complementary Techs & Usage. 2025. [Link]

-

Old Dominion University. Gaussian | Research Cloud Computing. [Link]

-

Oregon State University. Gaussian | Technology. [Link]

- Kalayan, J., et al. Molecular dynamics simulations as a guide for modulating small molecule aggregation.

- Zhang, X. Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Journal of Pharmaceutical Sciences.

- Wang, Y., et al. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Graphics and Modelling.

- Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Semantic Scholar.

- Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases.

- APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Neuroquantology.

- Discovery of potential Aurora-A kinase inhibitors by 3D QSAR pharmacophore modeling, virtual screening, docking, and MD simul

- Thakur, M., et al. QSAR and SAR studies on the reduction of some aromatic nitro compounds by xanthine oxidase.

- Pharmacophore model for type I protein kinase inhibitors.

- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review.

- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)

- Molecular Dynamics Investigation of Giant Clustering in Small-Molecule Solutions: The Case of Aqueous PEHA.

- 1 Chemo Informatics QSAR Analysis of Nitroarom

- What software shall I use for DFT on an organic molecule?. 2025.

- Molecular Dynamics Simulation of Small Molecules using UCSF Chimera #bioinform

- Molecular Dynamics Simul

- Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.

- Practical Guide to Density Functional Theory (DFT)

-

Wikipedia. Molecular dynamics. [Link]

- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PubMed Central.

- Quantum ESPRESSO TUTORIAL - DFT calcul

- Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. 2019.

- Best‐Practice DFT Protocols for Basic Molecular Comput

- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

- Buy Ethanone, 1-(4-ethyl-3-methylphenyl)- (EVT-13966178). EvitaChem.

- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. 2025.

- Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. 2024.

- This compound uses. Sigma-Aldrich.

- This compound uses. Sigma-Aldrich.

- This compound uses. Sigma-Aldrich.

- 1-(3-Nitrophenyl)ethanone (m-Nitroacetophenone)

-

National Center for Biotechnology Information. 1-(4-Ethyl-3-nitrophenyl)ethan-1-one. PubChem. [Link]

- Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. the NIST WebBook.

- 1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses Procedure.

- Synthesis and Chemistry of 1,4-0xathianes and 1,4-ox

- 100-19-6|1-(4-Nitrophenyl)ethanone|BLD Pharm.

Sources

- 1. 1-(4-Ethyl-3-nitrophenyl)ethan-1-one | C10H11NO3 | CID 22958277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 100-19-6|1-(4-Nitrophenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ethanone, 1-(4-hydroxy-3-nitrophenyl)- [webbook.nist.gov]

- 6. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy Ethanone, 1-(4-ethyl-3-methylphenyl)- (EVT-13966178) [evitachem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Search - Access Structures [ccdc.cam.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 1-(4-Ethyl-3-nitrophenyl)ethanone via Electrophilic Nitration

Introduction & Principle

1-(4-Ethyl-3-nitrophenyl)ethanone is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis is a prime example of a regioselective electrophilic aromatic substitution (EAS) reaction. This application note provides a detailed, field-tested protocol for the nitration of 4-ethylacetophenone using a standard mixed acid (sulfuric and nitric acid) approach.

The Principle of Regioselectivity: The starting material, 4-ethylacetophenone, possesses two substituents on the benzene ring: an ethyl group (-CH₂CH₃) and an acetyl group (-COCH₃). In electrophilic aromatic substitution, these groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to specific positions.

-

Ethyl Group: An alkyl group, which is activating and ortho, para-directing.

-

Acetyl Group: A ketone, which is deactivating and meta-directing.[1]

The directing effects of these two groups are synergistic in this reaction. The ethyl group directs the incoming nitro group to the positions ortho and para to it. The para position is blocked by the acetyl group. Of the two ortho positions, one is also meta to the deactivating acetyl group. This position is sterically accessible and electronically favored, leading to the predominant formation of this compound.[1][2] Careful control of reaction temperature is critical to prevent the formation of dinitrated or other isomeric byproducts.[1]

Reaction Scheme:

Figure 1: Nitration of 4-ethylacetophenone to form this compound.

Figure 1: Nitration of 4-ethylacetophenone to form this compound.

Materials & Methods

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Supplier Notes |

| 4-Ethylacetophenone | 937-30-4 | 148.20[3] | 7.41 g (50 mmol) | Purity >98% |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 25 mL | Concentrated (98%) |

| Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | 5 mL | Concentrated (68-70%) |

| Crushed Ice | N/A | 18.02 | ~200 g | Made from deionized water |

| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing |

| Ethanol (for recrystallization) | 64-17-5 | 46.07 | As needed | Reagent grade |

Equipment

-

100 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer (-20 to 100 °C)

-

Ice-salt bath

-

Büchner funnel and vacuum flask

-

Filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (Silica gel 60 F₂₅₄)

Detailed Experimental Protocol

Preparation of the Nitrating Mixture (Mixed Acid)

CRITICAL SAFETY STEP: This procedure is highly exothermic and must be performed slowly in an ice bath inside a certified chemical fume hood.[4] Always add acid to acid or acid to water slowly, never the reverse.[5]

-

Place a 50 mL beaker or flask containing 5 mL of concentrated nitric acid into an ice bath.

-

While stirring, slowly and carefully add 10 mL of concentrated sulfuric acid dropwise to the nitric acid.

-

Keep the mixture in the ice bath until ready for use. The pre-cooling is essential for the main reaction.

Nitration of 4-Ethylacetophenone

-

Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel in an ice-salt bath.

-

Add 15 mL of concentrated sulfuric acid to the flask, followed by 7.41 g (50 mmol) of 4-ethylacetophenone, ensuring the temperature is maintained below 10 °C.

-

Cool the stirred solution to 0-5 °C.

-

Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the acetophenone solution over 30-45 minutes.

-

Crucial: Maintain the internal reaction temperature strictly between 0 °C and 5 °C throughout the addition.[6] A higher temperature can lead to undesired side products.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

Reaction Monitoring (Optional): Progress can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) to observe the consumption of the starting material.

Work-up and Isolation

-

In a 500 mL beaker, prepare a slurry of approximately 200 g of crushed ice in 100 mL of deionized water.

-